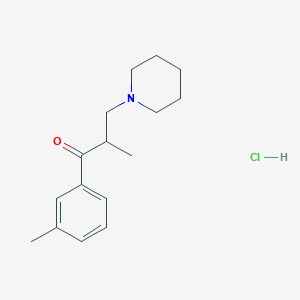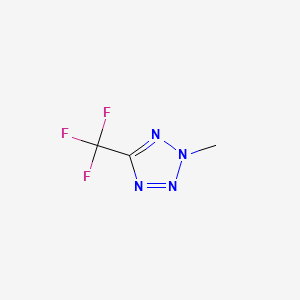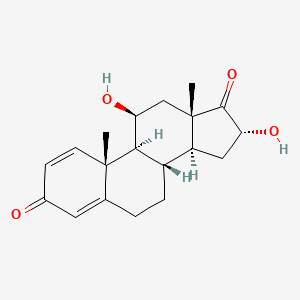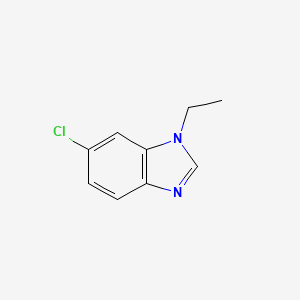
3-Tolperisone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tolperisone Hydrochloride, commonly known as Tolperisone, is a centrally acting muscle relaxant. It is primarily used to treat increased muscle tone associated with neurological diseases. The compound was first synthesized in 1956 and has been in clinical use since the 1960s . It is known for its ability to block sodium and calcium channels, which contributes to its muscle relaxant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tolperisone Hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of 4-methylpropiophenone with piperidine in the presence of a reducing agent. The resulting product is then converted to its hydrochloride salt form .
Industrial Production Methods: In industrial settings, Tolperisone Hydrochloride is produced using wet granulation and compression techniques. This method ensures uniformity in weight, thickness, and drug content of the final product . The process involves the preparation of film-coated tablets, which are then subjected to various physicochemical evaluations to ensure quality and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: Tolperisone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Tolperisone, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Tolperisone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of muscle relaxants on ion channels.
Biology: Research on Tolperisone helps in understanding its effects on cellular processes and its potential use in treating muscle-related disorders.
Mecanismo De Acción
Tolperisone Hydrochloride exerts its effects by blocking voltage-gated sodium and calcium channels in the nervous system. This action reduces the excitability of neurons and leads to muscle relaxation . The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves . It is also known to inhibit mono- and polysynaptic reflex transmission, contributing to its muscle relaxant properties .
Comparación Con Compuestos Similares
Tolperisone Hydrochloride is unique among muscle relaxants due to its specific mechanism of action and minimal sedative effects. Similar compounds include:
Eperisone: Another centrally acting muscle relaxant with similar properties but different pharmacokinetics.
Lanperisone: Known for its muscle relaxant effects but with a different chemical structure.
Inaperisone: A related compound with similar therapeutic uses.
Silperisone: A non-chiral, tolperisone-like compound with muscle relaxant properties.
These compounds share similar therapeutic uses but differ in their chemical structures and specific pharmacological effects.
Propiedades
Fórmula molecular |
C16H24ClNO |
|---|---|
Peso molecular |
281.82 g/mol |
Nombre IUPAC |
2-methyl-1-(3-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17;/h6-8,11,14H,3-5,9-10,12H2,1-2H3;1H |
Clave InChI |
VBFUKHZWQBJGPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C(C)CN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)
![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)


![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)







